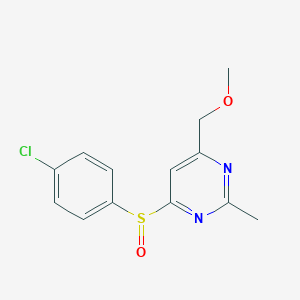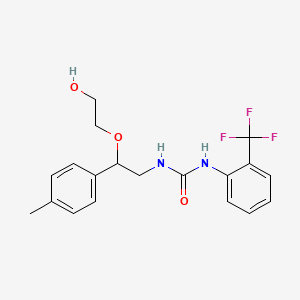
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C11H15N3O4 and its molecular weight is 253.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives have been synthesized and characterized, showing antitumor, antifungal, and antibacterial activities. These compounds, including variations with hydroxymethyl groups and cyclic structures similar to the compound of interest, exhibit significant bioactivities, suggesting potential research applications in developing new pharmaceuticals (A. Titi et al., 2020).
Chemical Oxidation Studies
Studies on the chemical oxidation of anticonvulsant compounds, including those with isoxazole moieties similar to the query compound, reveal insights into the oxidation processes of various methyl groups, leading to the formation of pharmacologically relevant derivatives (S. Adolphe-Pierre et al., 1998).
Isoxazole-5-carboxylates Synthesis
The cyclization of oxime dianions with diethyl oxalate has been explored, leading to isoxazole-5-carboxylates, which are of interest in the synthesis of compounds with potential medicinal properties. Such studies contribute to the foundational knowledge necessary for creating derivatives with specific biological activities (T. Dang et al., 2006).
Cyclic Dipeptidyl Ureas Synthesis
The synthesis of a new class of cyclic dipeptidyl ureas showcases the versatility of incorporating isoxazole-related structures into bioactive compounds, hinting at the broad applicability of such chemistries in drug development and other research applications (M. Sañudo et al., 2006).
Lipid Droplet Formation in Macrophages
Research on compounds such as 3-(5'-Hydroxymethyl-2'-furyl)-1-benzylindazole (YC-1) shows the induction of lipid droplet formation in macrophages, relevant for understanding the biochemical pathways influenced by structurally complex molecules. Such insights can inform the development of compounds for clinical trials and therapeutic applications (L. Tsui et al., 2016).
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-7-4-8(14-18-7)13-10(17)9(16)12-5-11(6-15)2-3-11/h4,15H,2-3,5-6H2,1H3,(H,12,16)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWUULKMTZTFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]propan-1-one](/img/structure/B2566222.png)
![1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2566223.png)
![N'-(3-Chloro-2-methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2566224.png)


![3,9-dimethyl-7-pentyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2566235.png)
![3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2566236.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2566237.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2566238.png)
![3-benzyl-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2566239.png)
![1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2566240.png)

![1,1,1-Trifluoro-3-{[3-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B2566242.png)
![(2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2566243.png)
